molecular formula C25H28O4 B14368024 3-Methyl-2-(4-octylphenyl)-4-oxo-4H-1-benzopyran-8-carboxylic acid CAS No. 90102-40-2

3-Methyl-2-(4-octylphenyl)-4-oxo-4H-1-benzopyran-8-carboxylic acid

Cat. No.: B14368024
CAS No.: 90102-40-2
M. Wt: 392.5 g/mol
InChI Key: NLLQCAUMYKZNGM-UHFFFAOYSA-N
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Description

3-Methyl-2-(4-octylphenyl)-4-oxo-4H-1-benzopyran-8-carboxylic acid is a synthetic organic compound belonging to the class of benzopyran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(4-octylphenyl)-4-oxo-4H-1-benzopyran-8-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-octylphenyl acetic acid with 3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, followed by purification through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(4-octylphenyl)-4-oxo-4H-1-benzopyran-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the carboxylic acid group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .

Scientific Research Applications

3-Methyl-2-(4-octylphenyl)-4-oxo-4H-1-benzopyran-8-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, such as cancer and cardiovascular disorders.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(4-octylphenyl)-4-oxo-4H-1-benzopyran-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-2-phenyl-4-oxo-4H-1-benzopyran-8-carboxylic acid
  • 3-Methyl-2-(4-ethylphenyl)-4-oxo-4H-1-benzopyran-8-carboxylic acid
  • 3-Methyl-2-(4-hexylphenyl)-4-oxo-4H-1-benzopyran-8-carboxylic acid

Uniqueness

Compared to similar compounds, 3-Methyl-2-(4-octylphenyl)-4-oxo-4H-1-benzopyran-8-carboxylic acid stands out due to its longer alkyl chain (octyl group), which may influence its solubility, reactivity, and biological activity.

Properties

CAS No.

90102-40-2

Molecular Formula

C25H28O4

Molecular Weight

392.5 g/mol

IUPAC Name

3-methyl-2-(4-octylphenyl)-4-oxochromene-8-carboxylic acid

InChI

InChI=1S/C25H28O4/c1-3-4-5-6-7-8-10-18-13-15-19(16-14-18)23-17(2)22(26)20-11-9-12-21(25(27)28)24(20)29-23/h9,11-16H,3-8,10H2,1-2H3,(H,27,28)

InChI Key

NLLQCAUMYKZNGM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=CC=C3)C(=O)O)C

Origin of Product

United States

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